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Compound of Interest

Compound Name:
Methyl N-cbz-piperidine-2-

carboxylate

Cat. No.: B063321 Get Quote

This guide provides a comprehensive technical overview of Methyl N-carbobenzyloxy-

piperidine-2-carboxylate, a key chiral building block for researchers, scientists, and

professionals in drug development. The document details its nomenclature, chemical

properties, synthesis protocols, and applications.

Chemical Identity and Nomenclature
Methyl N-carbobenzyloxy-piperidine-2-carboxylate is a derivative of pipecolic acid, a non-

proteinogenic amino acid. The carbobenzyloxy (Cbz or Z) group serves as a protecting group

for the secondary amine of the piperidine ring, making it a valuable intermediate in organic

synthesis, particularly in peptide chemistry.[1] This compound exists as a racemic mixture and

as two distinct enantiomers, (R) and (S).

The nomenclature and CAS numbers for these forms are as follows:
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Compound Name Synonym(s) Stereochemistry CAS Number

Methyl 1-

(benzyloxycarbonyl)pi

peridine-2-carboxylate

Methyl N-Cbz-

pipecolinate
Racemic Not explicitly found

Methyl (R)-1-

(benzyloxycarbonyl)pi

peridine-2-carboxylate

R-METHYL 1-CBZ-

PIPERIDINE-2-

CARBOXYLATE

(R)-enantiomer 60369-19-9

Methyl (S)-1-

(benzyloxycarbonyl)pi

peridine-2-carboxylate

S-METHYL 1-CBZ-

PIPERIDINE-2-

CARBOXYLATE

(S)-enantiomer 60343-61-5[2]

1-

(Benzyloxycarbonyl)pi

peridine-2-carboxylic

acid

N-Cbz-Piperidine-2-

carboxylic acid
Racemic Acid 71170-88-2[3][4]

Physicochemical Properties
Detailed experimental data on the physical properties of the methyl ester derivatives are not

widely reported in the literature, suggesting their primary role as synthetic intermediates.

However, some predicted and experimental data for the parent carboxylic acid and related

esters are available.

Table of Physicochemical Properties:
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Property
(R)-enantiomer
(CAS 60369-
19-9)

(S)-enantiomer
(CAS 60343-
61-5)

Racemic N-
Cbz-
piperidine-2-
carboxylic
acid (CAS
71170-88-2)

Ethyl 1-Cbz-
piperidine-2-
carboxylate
(CAS 126401-
22-7)

Molecular

Formula
C₁₅H₁₉NO₄ C₁₅H₁₉NO₄ C₁₄H₁₇NO₄ C₁₆H₂₁NO₄

Molecular Weight 277.32 g/mol 277.32 g/mol 263.29 g/mol 291.34 g/mol

Melting Point N/A[1] N/A 80-83 °C (lit.)[5] N/A

Boiling Point N/A[1] N/A
443.9±45.0 °C at

760 mmHg[5]

403.7±45.0 °C

(Predicted)[5]

Density N/A[1] N/A 1.3±0.1 g/cm³[5]

1.165±0.06

g/cm³ (Predicted)

[5]

Appearance N/A[1] N/A

White to off-white

crystalline

powder[4]

Pale yellow oil[5]

Experimental Protocols
The synthesis of Methyl N-Cbz-piperidine-2-carboxylate can be achieved through several

methods. Below are detailed protocols for its preparation.

Esterification of N-Cbz-piperidine-2-carboxylic acid with
Thionyl Chloride and Methanol
This method is adapted from a procedure for esterification of a similar substrate.[6]

Materials:

N-Cbz-piperidine-2-carboxylic acid

Methanol (MeOH)
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Thionyl chloride (SOCl₂)

Diethyl ether

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Reflux condenser

Rotary evaporator

Procedure:

Suspend N-Cbz-piperidine-2-carboxylic acid (1 equivalent) in methanol (approximately 4 mL

per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

Cool the mixture to 0 °C in an ice bath.

Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring

for 3 hours.

Heat the reaction mixture to reflux for 1 hour to ensure completion of the esterification.

Cool the reaction mixture and concentrate under reduced pressure to remove excess

methanol and SOCl₂.
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Redissolve the residue in diethyl ether and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude methyl ester.

If necessary, purify the product by column chromatography on silica gel.

N-Protection of Methyl piperidine-2-carboxylate
This protocol is a standard procedure for the N-protection of amino acid esters.

Materials:

Methyl piperidine-2-carboxylate hydrochloride

Benzyl chloroformate (Cbz-Cl)

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator
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Procedure:

Dissolve Methyl piperidine-2-carboxylate hydrochloride (1 equivalent) in the chosen solvent

system (e.g., DCM or Dioxane/Water).

Cool the solution to 0 °C in an ice bath.

Add the base (e.g., Triethylamine, 2.2 equivalents, or an aqueous solution of NaHCO₃)

slowly to neutralize the hydrochloride and to act as a proton scavenger.

Add Benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the

temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g.,

ethyl acetate).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the product by flash column chromatography if necessary.

Applications in Synthesis
Methyl N-Cbz-piperidine-2-carboxylate is a versatile chiral building block, primarily utilized in

the synthesis of complex molecules in drug discovery and development. The Cbz protecting

group provides stability under various reaction conditions and can be selectively removed by

catalytic hydrogenolysis, which is an orthogonal deprotection strategy.[4] This allows for the

controlled formation of peptide bonds without side reactions at the protected nitrogen.

The following diagram illustrates a typical synthetic workflow where Methyl N-Cbz-piperidine-
2-carboxylate is used as a starting material.
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Synthetic Workflow of Methyl N-Cbz-piperidine-2-carboxylate

Methyl N-Cbz-piperidine-2-carboxylate

Hydrolysis
(e.g., LiOH, H₂O/THF)

N-Cbz-piperidine-2-carboxylic acid

Peptide Coupling
(e.g., EDC, HOBt, Amine)

Dipeptide Intermediate

Cbz Deprotection
(e.g., H₂, Pd/C)

Further Elongation / Modification

Bioactive Molecule / API

Click to download full resolution via product page

Caption: Synthetic workflow using Methyl N-Cbz-piperidine-2-carboxylate.
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This workflow demonstrates the initial hydrolysis of the methyl ester to the corresponding

carboxylic acid, followed by a standard peptide coupling reaction to form a dipeptide. The

subsequent removal of the Cbz protecting group allows for further chain elongation or

modification, ultimately leading to the synthesis of a target bioactive molecule or Active

Pharmaceutical Ingredient (API).

Logical Relationships in Synthesis
The choice of synthetic route and protecting group strategy is crucial in multi-step organic

synthesis. The use of the Cbz group in concert with the methyl ester offers specific advantages

and dictates the subsequent reaction pathways.

Protecting Group Strategy

Starting Material

Reaction Pathways

Deprotection & Further Synthesis

Methyl N-Cbz-piperidine-2-carboxylate

Amine: Cbz-protected

Acid: Methyl ester

Amine Reactivity

Cbz group prevents N-acylation/alkylation

Stability

Carboxyl Reactivity

Ester hydrolysis enables amide bond formation

Activation

Orthogonal Deprotection

Cbz removal via hydrogenolysis

Ester remains intact

Selectivity

Selective Modification

Further coupling at the deprotected amine

Elongation
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Caption: Logic of Cbz/Methyl Ester Protecting Group Strategy.

This diagram illustrates the logic behind using this doubly protected amino acid derivative. The

Cbz group ensures the stability of the amine functionality, allowing for reactions at the carboxyl

group after hydrolysis. The orthogonality of the Cbz deprotection (cleavage by hydrogenolysis)

allows for the selective unmasking of the amine for subsequent reactions, a key strategy in the

synthesis of complex peptides and other pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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